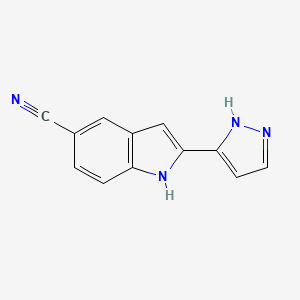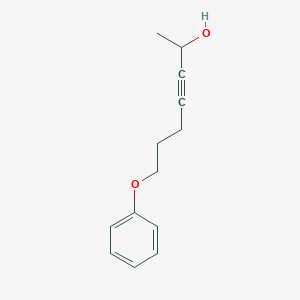
7-Phenoxyhept-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenoxyhept-3-yn-2-ol is an organic compound with the molecular formula C13H16O2 It consists of a hept-3-yn-2-ol backbone with a phenoxy group attached to the seventh carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenoxyhept-3-yn-2-ol typically involves the coupling of a phenoxy group with a hept-3-yn-2-ol backbone. One common method involves the use of tert-butyl((7-phenoxyhept-2-yn-1-yl)oxy)dimethylsilane as an intermediate . The reaction conditions often include the use of strong bases such as n-butyllithium (nBuLi) and solvents like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Phenoxyhept-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used under basic conditions.
Major Products:
Oxidation: Formation of 7-phenoxyhept-3-yn-2-one.
Reduction: Formation of 7-phenoxyhept-3-en-2-ol or 7-phenoxyheptan-2-ol.
Substitution: Formation of various substituted phenoxyhept-3-yn-2-ol derivatives.
Wissenschaftliche Forschungsanwendungen
7-Phenoxyhept-3-yn-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-Phenoxyhept-3-yn-2-ol largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes that catalyze reactions involving alkynes or alcohols. The phenoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- 7-(p-Tolyloxy)hept-2-yn-1-yl)oxy)dimethylsilane
- 7-(4-Trifluoromethylphenoxy)hept-2-yn-1-yl)oxy)dimethylsilane
- 7-(4-Chlorophenoxy)hept-2-yn-1-yl)oxy)dimethylsilane
Comparison: 7-Phenoxyhept-3-yn-2-ol is unique due to its specific phenoxy group, which imparts distinct chemical and physical properties. Compared to its analogs with different substituents on the phenoxy group, this compound may exhibit different reactivity, solubility, and biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl can significantly alter the compound’s reactivity compared to electron-donating groups like methyl.
Eigenschaften
CAS-Nummer |
917883-00-2 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
7-phenoxyhept-3-yn-2-ol |
InChI |
InChI=1S/C13H16O2/c1-12(14)8-4-3-7-11-15-13-9-5-2-6-10-13/h2,5-6,9-10,12,14H,3,7,11H2,1H3 |
InChI-Schlüssel |
RJBMCZUYXDRDSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CCCCOC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


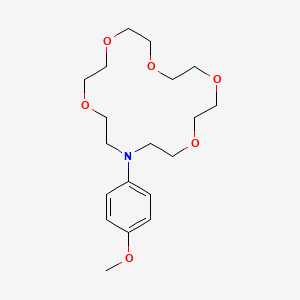
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)-](/img/structure/B14209357.png)
![Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate](/img/structure/B14209362.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
![N-(2,6-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14209367.png)
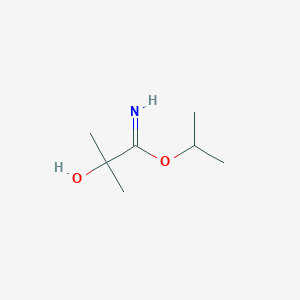
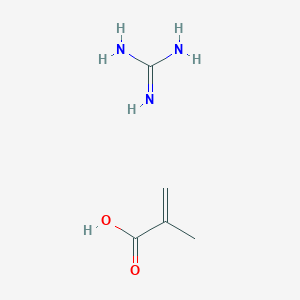
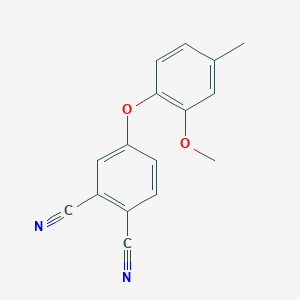
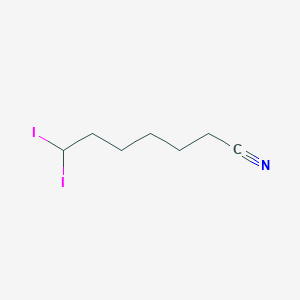
![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)
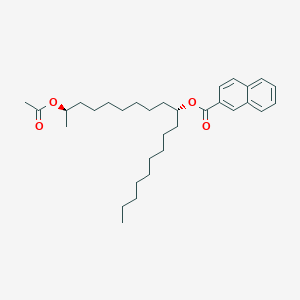
![3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14209405.png)
